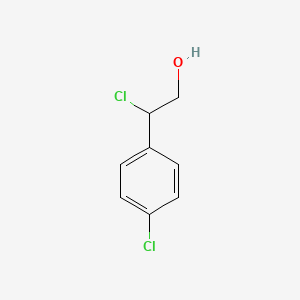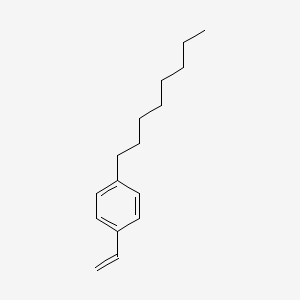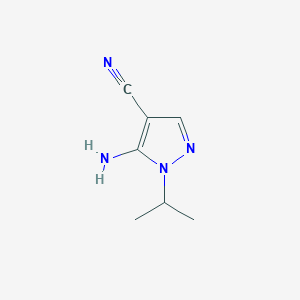
6-Methoxyquinolin-8-ol
説明
6-Methoxyquinolin-8-ol is a chemical compound with the CAS number 477601-28-8 . It is used in research and development .
Synthesis Analysis
The synthesis of 6-Methoxyquinolin-8-ol and its derivatives has been described in several scientific papers . For instance, one study describes the enantioselective synthesis of 8-Hydroxyquinoline derivatives, which are structurally related to 6-Methoxyquinolin-8-ol . Another study discusses the synthesis of a complex that includes a 6-Methoxyquinolin-4-yl moiety .Molecular Structure Analysis
The molecular structure of 6-Methoxyquinolin-8-ol can be analyzed using various techniques . For instance, X-ray crystallography and electron diffraction can be used to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
The analysis of chemical reactions involving 6-Methoxyquinolin-8-ol can be performed using various techniques . For example, electroanalytical tools can be used to study reaction mechanisms , and quantitative chemical analysis methods can be used to determine the amount of a substance present in a sample .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyquinolin-8-ol can be analyzed using various techniques . These properties include color, density, hardness, melting and boiling points, and the ability to undergo specific chemical changes .科学的研究の応用
Chemosensory Applications
The derivative of 6-Methoxyquinolin-8-ol, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, exhibits selective responsiveness to Cd2+ ions, indicated by a substantial increase in fluorescence. This property makes it potentially useful for measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Metabolism Studies
Primaquine, a derivative of 6-methoxy-8-aminoquinoline, undergoes metabolic alteration when exposed to microorganisms, forming distinct metabolites (Clark, Huford, & McChesney, 1981).
Fluorescence Studies
6-Methoxyquinoline's absorption and fluorescence spectra exhibit changes as a function of pH, offering insights into its basic properties in different states and potential applications in understanding proton exchange in excited states (Schulman, Threatte, Capomacchia, & Paul, 1974).
Quantum Entanglement in Cancer Diagnosis
A complex derivative of 6-Methoxyquinolin-8-ol has been analyzed for its interaction with a two-mode field in two-photon transitions. This interaction is studied for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Caissutti Angela, 2019).
Antiplasmodial Activity
Compounds derived from 6-methoxyquinolin-8-amine show promise in treating malaria, with their effectiveness and cytotoxicity varying based on the composition of their linkers (Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Solvation Dynamics
The solvation dynamics of 6-methoxyquinoline in different solvents have been studied, revealing changes in its dipole moment upon excitation, which is significant for understanding its interactions in various environments (Pant, Tripathi, & Pant, 1991).
Safety and Hazards
作用機序
Target of Action
It’s known that quinolines, a class of compounds to which 6-methoxyquinolin-8-ol belongs, often target bacterial dna gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, making them a common target for antimicrobial drugs .
Mode of Action
Quinolines typically exert their antimicrobial effects by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase . This inhibition disrupts the supercoiling process necessary for bacterial DNA replication, leading to the cessation of bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase, quinolines like 6-methoxyquinolin-8-ol can disrupt bacterial dna replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
As a quinoline, its antimicrobial action typically results in the inhibition of bacterial growth and proliferation by disrupting dna replication .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinolines .
特性
IUPAC Name |
6-methoxyquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFRQULMGLXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592480 | |
| Record name | 6-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinolin-8-ol | |
CAS RN |
477601-28-8 | |
| Record name | 6-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















